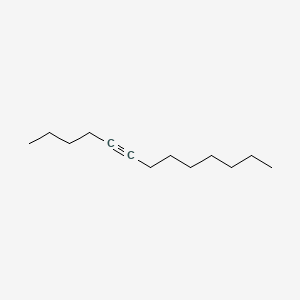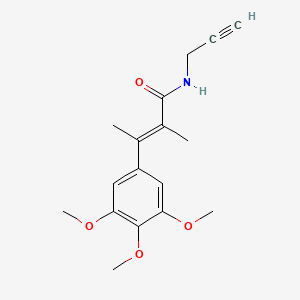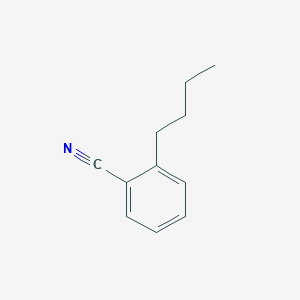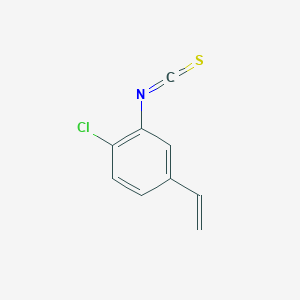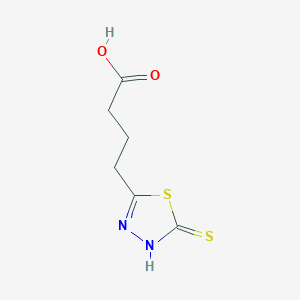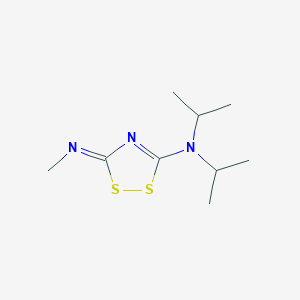
3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” is a complex organic compound that belongs to the class of dithiazoles. These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom. The specific structure and substituents of this compound may impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” typically involves the formation of the dithiazole ring followed by the introduction of the amine and imine substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the N,N-bis(1-methylethyl) and methylimino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
“3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” may undergo various chemical reactions, including:
Oxidation: Conversion of the dithiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the imine group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the dithiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Use as a catalyst or catalyst precursor in various organic reactions.
Ligand Design: Incorporation into ligand frameworks for coordination chemistry.
Biology
Biological Activity: Investigation of potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: Use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of “3H-1,2,4-Dithiazol-5-amine, N,N-bis(1-methylethyl)-3-(methylimino)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiazole ring and substituents may play a crucial role in binding to these targets and exerting the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2,4-Dithiazol-5-amine: A simpler analog without the N,N-bis(1-methylethyl) and methylimino groups.
1,2,4-Thiadiazole Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of the dithiazole ring with the N,N-bis(1-methylethyl) and methylimino groups may impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
58106-13-1 |
|---|---|
Fórmula molecular |
C9H17N3S2 |
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
5-methylimino-N,N-di(propan-2-yl)-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C9H17N3S2/c1-6(2)12(7(3)4)9-11-8(10-5)13-14-9/h6-7H,1-5H3 |
Clave InChI |
XWFOXIGPORTBRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=NC(=NC)SS1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


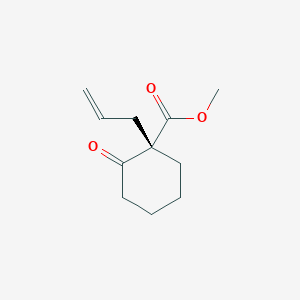
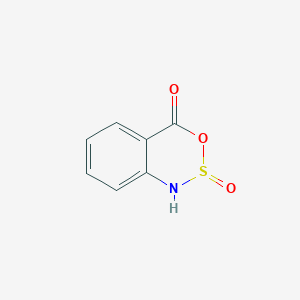

![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
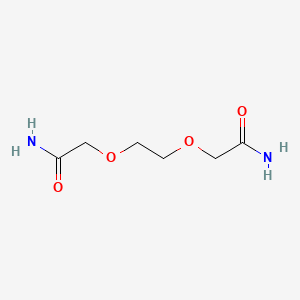
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
